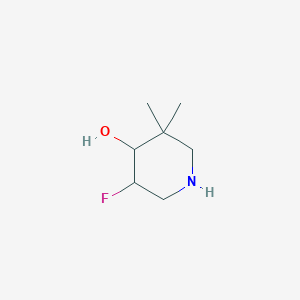

(4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol

Description

(4R,5S)-rel-5-Fluoro-3,3-dimethylpiperidin-4-ol is a fluorinated piperidine derivative characterized by a hydroxyl group at position 4, a fluorine atom at position 5, and two methyl groups at position 3 of the six-membered piperidine ring. The compound is commercially available as a hydrochloride salt, indicating its utility as a synthetic intermediate or bioactive molecule in medicinal chemistry .

Key synthetic routes for related piperidine derivatives involve Sharpless asymmetric dihydroxylation, Mitsunobu reactions, and hydrogenolysis, as demonstrated in the synthesis of muricatacin analogs and aza-muricatacins .

Properties

Molecular Formula |

C7H14FNO |

|---|---|

Molecular Weight |

147.19 g/mol |

IUPAC Name |

5-fluoro-3,3-dimethylpiperidin-4-ol |

InChI |

InChI=1S/C7H14FNO/c1-7(2)4-9-3-5(8)6(7)10/h5-6,9-10H,3-4H2,1-2H3 |

InChI Key |

JETLXIXZJFCRIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC(C1O)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the piperidine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted piperidines, depending on the type of reaction and the reagents used .

Scientific Research Applications

Chemistry

In chemistry, (4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it a valuable intermediate in the development of new compounds.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of piperidine derivatives. It can also serve as a model compound for investigating the stereochemical requirements of enzyme-substrate interactions.

Medicine

In medicinal chemistry, (4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its unique properties may enhance the efficacy and selectivity of the final products.

Mechanism of Action

The mechanism of action of (4R,5S)-rel-5-fluoro-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the hydroxyl group play crucial roles in binding to the active site of the target molecule. The compound may act as an inhibitor or modulator of the target’s activity, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogs in the Piperidine Family

Fluorinated Piperidinols

- (3R,4R)-rel-4-Fluoropiperidin-3-ol : This compound shares the piperidine core and a fluorine substituent but differs in substituent positions (fluorine at position 4, hydroxyl at position 3). The altered stereoelectronic arrangement likely reduces hydrogen-bonding capacity compared to the target compound’s 4-hydroxy-5-fluoro motif .

- Muricatacin Derivatives : (4R,5S)-anti-Muricatacin [(4R,5S)-1] and its aza analogs feature hydroxyl groups at positions 4 and 5 but lack fluorine. Their biological activities (e.g., cytotoxicity, antitumor effects) highlight the importance of stereochemistry, suggesting that the target compound’s fluorine substitution could modulate similar bioactivity .

Substituent Variations

- 3,3-Dimethylpiperidin-4-ol Derivatives: The dimethyl groups at position 3 in the target compound enhance steric hindrance, which may influence ring conformation and intermolecular interactions compared to mono-methyl or unsubstituted analogs .

Physicochemical Properties

Key Observations :

- Fluorine in the target compound introduces distinct ¹⁹F-¹H coupling in NMR, absent in non-fluorinated analogs.

- Dimethyl groups at position 3 contribute to upfield shifts in ¹H NMR compared to muricatacins with alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.